Picoprazole

描述

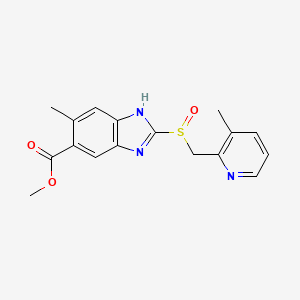

Structure

3D Structure

属性

IUPAC Name |

methyl 6-methyl-2-[(3-methylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-10-5-4-6-18-15(10)9-24(22)17-19-13-7-11(2)12(16(21)23-3)8-14(13)20-17/h4-8H,9H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSMECARUIRCML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CS(=O)C2=NC3=C(N2)C=C(C(=C3)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80868463 | |

| Record name | Methyl 6-methyl-2-[(3-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80868463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78090-11-6 | |

| Record name | Picoprazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078090116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PICOPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S882YC38OJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Pantoprazole on Gastric Parietal Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of pantoprazole, a proton pump inhibitor (PPI), on gastric parietal cells. It delves into the intricate signaling pathways governing acid secretion, the biochemical interaction of pantoprazole with its target, and detailed experimental protocols for studying its effects.

Introduction to Gastric Acid Secretion and its Inhibition

Gastric acid, primarily hydrochloric acid (HCl), is secreted by parietal cells in the stomach lining. This process is crucial for digestion, sterilization of ingested food, and absorption of certain nutrients. The secretion of H+ ions into the gastric lumen is mediated by the H+/K+ ATPase, commonly known as the proton pump. This enzyme is the final step in the acid secretion pathway, making it a prime target for therapeutic intervention in acid-related disorders.

Pantoprazole is a substituted benzimidazole derivative that belongs to the class of proton pump inhibitors.[1] It is a prodrug that requires activation in the acidic environment of the parietal cell to exert its inhibitory effect.[2] By irreversibly binding to and inactivating the H+/K+ ATPase, pantoprazole provides potent and long-lasting suppression of both basal and stimulated gastric acid secretion.[3][4]

Signaling Pathways Regulating Parietal Cell Acid Secretion

The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways involving endocrine, paracrine, and neural stimuli. The primary secretagogues are gastrin, histamine, and acetylcholine.

-

Gastrin Pathway: Gastrin, released from G-cells in the gastric antrum, binds to cholecystokinin B (CCK-B) receptors on both parietal cells and enterochromaffin-like (ECL) cells. Its primary effect is the stimulation of histamine release from ECL cells.

-

Histamine Pathway: Histamine, released from ECL cells, binds to H2 receptors on the basolateral membrane of parietal cells. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA).

-

Acetylcholine Pathway: Acetylcholine, released from postganglionic vagal fibers, binds to M3 muscarinic receptors on parietal cells. This activates the phospholipase C (PLC) pathway, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

These signaling cascades converge to stimulate the translocation of H+/K+ ATPase-containing tubulovesicles to the apical membrane of the parietal cell, where they fuse to form the secretory canaliculi, leading to the active secretion of H+ ions.

Molecular Mechanism of Pantoprazole Action

Pantoprazole exerts its effect through a multi-step process that involves its accumulation in the acidic compartment of the parietal cell, conversion to its active form, and subsequent irreversible inhibition of the H+/K+ ATPase.

-

Systemic Absorption and Accumulation: After oral administration, the enteric-coated pantoprazole passes through the stomach and is absorbed in the small intestine. It then enters the systemic circulation and reaches the parietal cells. As a weak base, pantoprazole freely crosses the cell membrane and accumulates in the acidic secretory canaliculi of stimulated parietal cells.

-

Acid-Catalyzed Activation: In the highly acidic environment (pH < 2) of the secretory canaliculi, pantoprazole undergoes a two-step protonation and a subsequent molecular rearrangement to form a reactive tetracyclic sulfenamide. This activation is a key feature of all proton pump inhibitors.

-

Covalent Binding and Irreversible Inhibition: The activated sulfenamide form of pantoprazole then forms a covalent disulfide bond with specific cysteine residues on the luminal surface of the H+/K+ ATPase alpha-subunit.[2] For pantoprazole, these have been identified as cysteine 813 and cysteine 822.[2] This covalent binding is irreversible and leads to the inactivation of the proton pump. The inhibition of the H+/K+ ATPase blocks the final step of acid secretion, effectively reducing the amount of acid released into the stomach.

Because the inhibition is irreversible, the restoration of acid secretion requires the synthesis of new H+/K+ ATPase molecules, which contributes to the long duration of action of pantoprazole.[4]

Quantitative Data on Pantoprazole's Efficacy

The inhibitory potency of pantoprazole has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Potency of Pantoprazole

| Parameter | Value | Experimental System | Reference |

| IC50 (H+/K+ ATPase activity) | 6.8 µM | Gastric membrane vesicles (acidified) | [1] |

| IC50 (H+ concentration reduction) | 1.1 µM | Pumping membrane vesicles | [1] |

| Stoichiometry of Binding | 3 nmol/mg protein | Hog gastric H+/K+ ATPase | [2] |

Table 2: In Vivo Efficacy of Pantoprazole in Rats

| Parameter | Value | Experimental Model | Reference |

| ED50 (Stimulated acid secretion) | 0.8 mg/kg | Mepirizole-induced acid secretion | [5] |

| ED50 (Duodenal lesion prevention) | 0.4 mg/kg | Mepirizole-induced duodenal lesions | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of pantoprazole.

Isolation of Gastric Glands and Parietal Cells

Objective: To obtain a viable preparation of gastric glands and enriched parietal cells for in vitro studies. This protocol is adapted from methods described for rabbit gastric mucosa.[3][6]

Materials:

-

New Zealand White rabbit

-

Saline solution

-

Collagenase (Type I) solution (1 mg/mL in Eagle's Minimum Essential Medium)

-

Eagle's Minimum Essential Medium (EMEM)

-

Bovine serum albumin (BSA)

-

Percoll or other density gradient medium

-

Centrifuge

-

Microscope

Protocol:

-

Animal Preparation: Anesthetize a New Zealand White rabbit according to approved animal care protocols.

-

Stomach Perfusion and Mucosa Isolation: Perfuse the stomach with high-pressure saline through the aorta. Excise the stomach, open it along the lesser curvature, and strip the gastric mucosa from the underlying muscle layer.

-

Tissue Minced and Digestion: Mince the isolated mucosa into small pieces and transfer to a collagenase solution. Incubate at 37°C for approximately 90 minutes with gentle agitation to digest the connective tissue and release the gastric glands.

-

Isolation of Gastric Glands: After incubation, filter the digest through a nylon mesh to remove undigested tissue. Wash the collected glands by repeated gentle centrifugation (e.g., 200 x g for 5 minutes) and resuspension in fresh EMEM to remove collagenase and single cells.

-

Parietal Cell Enrichment (Optional): To enrich for parietal cells, resuspend the isolated glands in a suitable buffer and layer them onto a density gradient (e.g., Percoll). Centrifuge at a low speed (e.g., 200 x g for 15 minutes). Parietal cells will form a distinct band at their characteristic density, which can be carefully collected.

-

Cell Viability and Identification: Assess the viability of the isolated glands or cells using a dye exclusion method (e.g., trypan blue). Identify parietal cells based on their characteristic morphology under a light microscope.

H+/K+ ATPase Activity Assay

Objective: To measure the activity of the H+/K+ ATPase in isolated gastric membrane vesicles and to determine the inhibitory effect of pantoprazole. This is a colorimetric assay based on the measurement of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

-

Isolated gastric membrane vesicles (prepared from isolated parietal cells or gastric mucosa)

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4)

-

ATP solution (e.g., 2 mM)

-

MgCl2 solution (e.g., 2 mM)

-

KCl solution (e.g., 20 mM)

-

Pantoprazole solutions of varying concentrations

-

Malachite green reagent or other phosphate detection reagent

-

Spectrophotometer

Protocol:

-

Preparation of Reaction Mixture: Prepare a reaction mixture containing assay buffer, MgCl2, and the isolated gastric membrane vesicles.

-

Pre-incubation with Pantoprazole: Aliquot the reaction mixture into separate tubes. Add varying concentrations of pantoprazole or vehicle control to the tubes and pre-incubate for a defined period (e.g., 10 minutes) at 37°C to allow for drug interaction.

-

Initiation of the Reaction: Initiate the ATPase reaction by adding ATP and KCl to each tube. The reaction is typically carried out at 37°C for a specific time (e.g., 10-30 minutes).

-

Termination of the Reaction: Stop the reaction by adding a quenching solution, such as trichloroacetic acid (TCA).

-

Measurement of Inorganic Phosphate: Centrifuge the samples to pellet the protein. Transfer the supernatant to a new plate and add the malachite green reagent. After color development, measure the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a spectrophotometer.

-

Calculation of ATPase Activity: The amount of Pi released is determined from a standard curve of known phosphate concentrations. The H+/K+ ATPase activity is expressed as nmol of Pi released per mg of protein per minute. The K+-stimulated ATPase activity is calculated by subtracting the activity in the absence of KCl from the activity in the presence of KCl.

-

Determination of IC50: Plot the percentage of inhibition of H+/K+ ATPase activity against the logarithm of the pantoprazole concentration. The IC50 value (the concentration of pantoprazole that inhibits 50% of the enzyme activity) can be determined from this dose-response curve.

Aminopyrine Uptake Assay

Objective: To indirectly measure acid accumulation in isolated gastric glands or parietal cells. [14C]-aminopyrine is a weak base that accumulates in acidic compartments.[6]

Materials:

-

Isolated gastric glands or parietal cells

-

HEPES-buffered medium

-

[14C]-aminopyrine

-

Histamine or other secretagogues

-

Pantoprazole or other inhibitors

-

Scintillation counter

Protocol:

-

Cell Preparation: Incubate the isolated gastric glands or parietal cells in a HEPES-buffered medium.

-

Stimulation and Inhibition: Add secretagogues (e.g., histamine) to stimulate acid secretion. In parallel experiments, pre-incubate the cells with pantoprazole before adding the secretagogue to assess its inhibitory effect.

-

Addition of [14C]-aminopyrine: Add [14C]-aminopyrine to the cell suspension and incubate for a specific time (e.g., 20-40 minutes) at 37°C.

-

Separation of Cells from Medium: Separate the cells from the incubation medium by centrifugation through a layer of silicone oil.

-

Measurement of Radioactivity: Lyse the cells and measure the amount of [14C]-aminopyrine accumulated within the cells using a liquid scintillation counter.

-

Calculation of Aminopyrine Uptake: The uptake is expressed as the ratio of intracellular to extracellular [14C]-aminopyrine concentration. A higher ratio indicates greater acid accumulation.

Conclusion

Pantoprazole is a highly effective inhibitor of gastric acid secretion, acting through a well-defined mechanism of action on parietal cells. Its efficacy stems from its accumulation in the acidic secretory canaliculi, its acid-catalyzed conversion to a reactive species, and its irreversible covalent binding to the H+/K+ ATPase. The in-depth understanding of its molecular interactions and the availability of robust experimental protocols are crucial for the continued development and optimization of acid-suppressive therapies. This guide provides a foundational resource for researchers and professionals in the field of gastroenterology and drug development.

References

- 1. plu.mx [plu.mx]

- 2. The site of action of pantoprazole in the gastric H+/K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A method for preparing isolated glands from the rabbit gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of pantoprazole, a novel H+/K+-ATPase inhibitor, on duodenal ulcerogenic and healing responses in rats: a comparative study with omeprazole and lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Pursuit of the Parietal Cell – An Evolution of Scientific Methodology and Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [14C]-aminopyrine accumulation by isolated human parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of Pantoprazole Sodium Sesquihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of pantoprazole sodium sesquihydrate, a widely used proton pump inhibitor. The information presented herein is intended to support research, development, and formulation activities by providing key data, experimental methodologies, and an understanding of the molecule's degradation pathways.

Introduction to Pantoprazole Sodium Sesquihydrate

Pantoprazole is a substituted benzimidazole that suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2] It is a weak base with a pKa of approximately 4, and its stability in aqueous solution is highly pH-dependent.[2] Due to its acid-labile nature, pantoprazole is typically formulated as enteric-coated dosage forms to protect it from the acidic environment of the stomach.[2][3][4][5][6] The sodium salt, specifically the sesquihydrate form, is commonly used in pharmaceutical preparations. Understanding its solubility and stability is critical for developing effective and stable drug products.

Solubility Profile

Pantoprazole sodium sesquihydrate is described as being readily soluble in water and ethyl alcohol.[7][8][9] Quantitative solubility data in various solvents are summarized below.

Table 1: Solubility of Pantoprazole Sodium Sesquihydrate in Various Solvents

| Solvent | Solubility (mg/mL) | Classification | Reference |

| Water | 18.781 ± 0.436 | Very Soluble | [10] |

| Water | 0.463 | Very Soluble | [3] |

| Methanol | 12.377 ± 0.909 | Very Soluble | [10] |

| Methanol | 0.521 | Very Soluble | [3] |

| Ethanol | 7.864 ± 0.436 | Freely Soluble | [10] |

| Acetone | 4.604 ± 0.667 | Soluble | [10] |

| Chloroform | 3.095 ± 0.454 | Soluble | [10] |

| Phosphate Buffer pH 6.8 | 0.490 ± 0.006 | Sparingly Soluble | [10] |

| Simulated Gastric Fluid (SGF) | 1.483 ± 0.066 | Slightly Soluble | [10] |

Note: Solubility classifications are based on USP definitions. Discrepancies in reported values may be due to different experimental conditions.

A common method for determining the solubility of a compound is the shake flask method.

-

Preparation: A supersaturated solution of pantoprazole sodium sesquihydrate is prepared by adding an excess amount of the drug to a known volume of the selected solvent in a flask.[3]

-

Equilibration: The flask is sealed and agitated (e.g., on a mechanical shaker) at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered (e.g., through a 0.45 µm filter) to remove any undissolved solid particles.

-

Analysis: The concentration of pantoprazole in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry at its maximum wavelength (λmax), which is approximately 290 nm.[3][10] The sample may require suitable dilution to fall within the linear range of the calibration curve.[3]

-

Calculation: The solubility is then calculated based on the measured concentration and any dilution factors used.

Stability Profile

Pantoprazole's stability is significantly influenced by pH, temperature, and light. It is an acid-labile drug that degrades rapidly in acidic conditions but is relatively stable in neutral to alkaline solutions.[1][11][12]

Pantoprazole is highly unstable in acidic environments (low pH).[1][2][5] The rate of degradation increases as the pH decreases.[2] The highest stability is achieved at a pH above 5.5.[5]

-

Acidic Conditions: In 0.1 M HCl, pantoprazole degrades almost completely within a short period.[12] Studies have shown that in simulated gastric fluid (SGF, pH 1), significant degradation occurs.[13] The solution often turns yellow upon acidic degradation.[12]

-

Neutral/Alkaline Conditions: The drug is relatively stable in alkaline conditions.[11][12] In simulated intestinal fluid (SIF, pH 6.8), pantoprazole peaks were found to be stable after 24 hours.[13] In solutions with a pH above 7, pantoprazole remains chemically stable.[1]

Table 2: Summary of pH Stability Studies

| Condition | Observation | Reference |

| 0.1 M HCl (pH 1.2) | Complete disintegration of non-enteric coated tablets in 20 mins. | [5] |

| 0.01 M HCl | 35% degradation after 10 min; 92% after 60 min at room temperature. | [12] |

| pH 4.4 (Acidified solution) | Significant degradation observed after heating for 25 hours. | [14] |

| pH 6.8 (Phosphate Buffer) | Stable for 24 hours. | [13] |

| 0.1 M NaOH | Highly stable for 5 days at room temperature. | [12] |

| 1 M NaOH | Mild degradation (<5%) after 5 days at room temperature. | [12] |

Pantoprazole is susceptible to degradation upon exposure to light, particularly UV radiation.[4][6][12]

-

Solid State: In solid form, pantoprazole is relatively stable under visible light, with negligible degradation after 5 days.[12] However, under UV light, about 10% degradation was observed after 3 days.[12] After 10 days of UVC radiation, the concentration of solid pantoprazole was reduced to 27%.[15]

-

Solution State: In solution, photodegradation is more significant. A solution of pantoprazole exposed to UV light showed 36% degradation after 24 hours.[12]

-

Microencapsulation: Studies have shown that microencapsulation can significantly improve the photostability of pantoprazole by reducing the penetration and absorption of radiation.[4][15][16] For instance, microencapsulated pantoprazole showed no significant degradation under solar light, whereas the pure drug degraded by 25%.[4]

Table 3: Summary of Photodegradation Studies

| Condition | Sample Form | Degradation | Time | Reference |

| Solar Light | Pure Drug (Solid) | 25% | 7 days | [4] |

| Solar Light | Microencapsulated | No significant degradation | 7 days | [4] |

| UV Light (254 nm) | Pure Drug (Solid) | 38.6% | 7 days | [4] |

| UV Light (254 nm) | Microencapsulated | 12.11% | 7 days | [4] |

| UV Light (366 nm) | Pure Drug (Solid) | 35.11% | 7 days | [4][16] |

| UV Light (366 nm) | Microencapsulated | 6.13% | 7 days | [4] |

| UV Light | Solution | 36% | 24 hours | [12] |

Pantoprazole is stable under dry heat conditions but degrades under oxidative stress.[11]

-

Thermal Stability: The drug was found to be stable under dry heat conditions when exposed to 70°C and 95°C for 24 hours.[12] The sesquihydrate form is considered more stable than the monohydrate form under stress test conditions including high temperature.[17]

-

Oxidative Stability: Pantoprazole degrades substantially under oxidative conditions.[11] The major impurity formed under oxidative stress is the sulfone derivative.[11]

Forced degradation studies are essential to establish the stability-indicating nature of analytical methods and to understand degradation pathways.

-

Stock Solution Preparation: A stock solution of pantoprazole sodium sesquihydrate is prepared in a suitable solvent, such as methanol or HPLC-grade water.[12][14]

-

Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions:

-

Acidic Degradation: The solution's pH is adjusted to an acidic value (e.g., pH 4.4 with 0.1N HCl or using 0.01M - 1M HCl) and may be heated to accelerate degradation.[12][14]

-

Alkaline Degradation: The pH is adjusted to an alkaline value (e.g., pH 12.2 with 5N NaOH or using 0.1M - 1M NaOH) and may be heated.[12][14]

-

Oxidative Degradation: The solution is treated with an oxidizing agent, such as hydrogen peroxide (H₂O₂).

-

Photolytic Degradation: The solution (in a transparent container) and the solid drug are exposed to a light source, such as direct sunlight or a UV lamp (e.g., 254 nm or 366 nm), for a specified duration.[4][12]

-

Thermal Degradation: The solid drug powder is exposed to dry heat in an oven at elevated temperatures (e.g., 70-95°C).[12]

-

-

Sample Analysis: At various time points, samples are withdrawn from the stressed solutions, neutralized if necessary, diluted appropriately with the mobile phase, and analyzed using a stability-indicating HPLC method.[14]

-

Data Evaluation: The chromatograms are analyzed to determine the percentage of pantoprazole remaining and to identify and quantify the degradation products formed. Peak purity analysis using a diode-array detector (DAD) is crucial to ensure that the pantoprazole peak is free from co-eluting degradants.[14]

Degradation and Signaling Pathways

The primary mechanism of action for pantoprazole involves its conversion in the acidic environment of the parietal cell canaliculus to a reactive thiophilic sulfonamide cation. This active form then covalently binds to cysteine residues on the H+/K+-ATPase, inactivating the pump. The degradation pathways under stress conditions are distinct from this activation pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. medscape.com [medscape.com]

- 3. ijrat.org [ijrat.org]

- 4. Improvement in photostability of pantoprazole sodium by microencapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessment of the pharmaceutical quality of marketed enteric coated pantoprazole sodium sesquihydrate products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improvement in Photostability of Pantoprazole Sodium by Microencapsulation | Semantic Scholar [semanticscholar.org]

- 7. Physical and Chemical Properties and Methods of Control of Pantoprazol Sodium Sesquihydrate (Review) | Shelekhova | Drug development & registration [pharmjournal.ru]

- 8. doaj.org [doaj.org]

- 9. [PDF] Physical and Chemical Properties and Methods of Control of Pantoprazol Sodium Sesquihydrate (Review) | Semantic Scholar [semanticscholar.org]

- 10. ijpba.in [ijpba.in]

- 11. scielo.br [scielo.br]

- 12. ajrconline.org [ajrconline.org]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Stability of Pantoprazole Sodium in Glass Vials, Polyvinyl Chloride Minibags, and Polypropylene Syringes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Increasing sodium pantoprazole photostability by microencapsulation: effect of the polymer and the preparation technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

In-Vitro Activity of Pantoprazole on H+/K+-ATPase: A Technical Guide

This technical guide provides an in-depth analysis of the in-vitro activity of pantoprazole, a proton pump inhibitor (PPI), on the gastric hydrogen-potassium adenosine triphosphatase (H+/K+-ATPase). It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the underlying mechanisms.

Mechanism of Action

Pantoprazole is a substituted benzimidazole derivative that acts as a prodrug to irreversibly inhibit the gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion.[1][2] As a weak base, pantoprazole selectively accumulates in the acidic environment of the secretory canaliculi of gastric parietal cells.[3][4]

The inhibitory process involves a multi-step, acid-catalyzed activation:

-

Accumulation : Pantoprazole, being a weak base, crosses the parietal cell membrane and accumulates in the highly acidic secretory canaliculi.[4]

-

Acid-Catalyzed Conversion : In this acidic environment, pantoprazole undergoes a two-step protonation.[4][5] This process converts the inactive prodrug into its active form, a reactive cationic sulfenamide.[5][6]

-

Covalent Binding : The activated sulfenamide forms a covalent disulfide bond with sulfhydryl groups of specific cysteine residues on the extracytoplasmic (luminal) surface of the H+/K+-ATPase alpha subunit.[3][6][7] For pantoprazole, these binding sites have been identified as Cys-813 and Cys-822.[6][8]

-

Irreversible Inhibition : This covalent binding locks the enzyme in a conformation that prevents it from pumping H+ ions into the gastric lumen, thereby inhibiting both basal and stimulated acid secretion.[9][10][11] The inhibition is irreversible, and restoration of acid secretion requires the synthesis of new H+/K+-ATPase enzyme units.[1][10][11]

The rate of activation and subsequent inhibition is pH-dependent. Pantoprazole is noted for its improved stability at moderately acidic pH (e.g., pH 5.0) compared to other PPIs like omeprazole, while remaining a potent inhibitor under highly acidic conditions.[12][13]

Quantitative In-Vitro Activity Data

The in-vitro inhibitory activity of pantoprazole has been quantified in various studies. The following tables summarize key findings, including the half-maximal inhibitory concentration (IC50) and binding stoichiometry.

Table 1: IC50 Values for Pantoprazole Inhibition of H+/K+-ATPase

| Experimental System | Conditions | IC50 Value (µM) | Reference |

|---|---|---|---|

| Hog Gastric Membrane Vesicles | Acidifying (ATP-driven H+ transport) | 6.8 | [12][13][14] |

| Hog Gastric Membrane Vesicles | Reduced acidification (+ 5 mM imidazole) | Activity almost completely lost | [12][13] |

| Rabbit Parietal Cell Preparation | Dose-dependent inhibition | 6.0 (for Ilaprazole, similar PPI) |[14] |

Table 2: Binding Stoichiometry and Inhibition Percentage

| Parameter | Value | Conditions | Result | Reference |

|---|

| Binding Stoichiometry | 3 nmol / mg protein | Reaction with [14C]pantoprazole in intact hog gastric vesicles | 94% inhibition of ATPase activity |[6] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon in-vitro findings. The following sections describe common protocols for the preparation of H+/K+-ATPase and the subsequent inhibition assay.

This protocol is adapted from methodologies used for isolating H+/K+-ATPase from mammalian gastric mucosa.[15][16][17]

-

Source Material : Obtain fresh gastric mucosa from a suitable animal model (e.g., hog, sheep, or goat stomach) from a slaughterhouse.[16][17]

-

Homogenization : Scrape the mucosal layer and immediately place it in an ice-cold homogenization buffer (e.g., 250 mM sucrose, 0.5 mM EGTA, 5 mM Hepes, pH 7.0).[15] Homogenize the tissue using a Teflon-glass homogenizer.

-

Differential Centrifugation :

-

Centrifuge the homogenate at a low speed (e.g., 5,000 x g for 10-20 minutes) to remove nuclei and large cellular debris.[16]

-

Collect the supernatant and perform a high-speed centrifugation (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction containing the H+/K+-ATPase enriched vesicles.

-

-

Purification (Optional) : For higher purity, the microsomal fraction can be further purified using Ficoll-sucrose discontinuous density gradient centrifugation or with a mild SDS treatment.[15][18]

-

Resuspension and Storage : Resuspend the final pellet in a storage buffer (e.g., 250 mM sucrose, 5 mM Hepes, pH 7.0) and determine the protein concentration using a standard method like the Lowry assay, with bovine serum albumin as the standard.[16][18] Store the vesicle preparations at -80°C until use.[15]

This assay measures the activity of the H+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

-

Reaction Mixture : Prepare a reaction mixture in a microcentrifuge tube containing a buffer (e.g., 40 mM Tris-HCl, pH 7.4), MgCl2 (2 mM), KCl (e.g., 20 mM), and a specific amount of the prepared enzyme (10-20 µg of membrane protein).[18]

-

Pre-incubation : Add varying concentrations of pantoprazole (or the vehicle control) to the reaction mixtures. Pre-incubate the samples for a defined period (e.g., 30-60 minutes) at 37°C to allow for the activation and binding of the inhibitor.[16]

-

Initiation of Reaction : Start the enzymatic reaction by adding a final concentration of 2 mM ATP.[16][18]

-

Incubation : Incubate the reaction mixture for a specific time (e.g., 20-30 minutes) at 37°C.[18]

-

Termination of Reaction : Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).[16][18] Centrifuge the tubes to pellet the precipitated protein.

-

Quantification of Phosphate : Transfer the supernatant to a new tube and determine the amount of inorganic phosphate released using a colorimetric method, such as the Fiske-Subbarow method. Measure the absorbance spectrophotometrically (e.g., at 640 nm).[16]

-

Data Analysis : Calculate the percentage of inhibition for each pantoprazole concentration relative to the vehicle control. Plot the inhibition percentage against the log of the inhibitor concentration to determine the IC50 value.

References

- 1. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The site of action of pantoprazole in the gastric H+/K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. Frontiers | Impact of Gastric H+/K+-ATPase rs2733743 on the Intragastric pH-Values of Dexlansoprazole Injection in Chinese Subjects [frontiersin.org]

- 9. droracle.ai [droracle.ai]

- 10. Pantoprazole - Wikipedia [en.wikipedia.org]

- 11. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PlumX [plu.mx]

- 14. selleckchem.com [selleckchem.com]

- 15. pnas.org [pnas.org]

- 16. ajpp.in [ajpp.in]

- 17. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacodynamics of Pantoprazole in animal models

An In-depth Technical Guide to the Pharmacodynamics of Pantoprazole in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[1][2] This technical guide provides a comprehensive overview of the pharmacodynamics of pantoprazole as demonstrated in various animal models. It includes detailed summaries of quantitative data, descriptions of experimental protocols, and visualizations of key mechanisms and workflows to support preclinical research and drug development.

Core Mechanism of Action: H+/K+-ATPase Inhibition

Pantoprazole is administered as an inactive prodrug.[1] As a weak base, it selectively accumulates in the acidic environment of the parietal cell canaliculus.[3] Here, it is converted to its active form, a cyclic sulfenamide, which then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase (proton pump).[1][2][4] This binding irreversibly inactivates the pump, inhibiting the final step of both basal and stimulated gastric acid secretion.[1][3] The antisecretory effect persists for over 24 hours, as the restoration of acid secretion is dependent on the synthesis of new H+/K+-ATPase enzymes rather than the plasma half-life of the drug.[1][3]

Pharmacodynamic Studies in Rodent Models

Rodent models, particularly rats, are frequently used for initial screening of anti-ulcer and anti-secretory agents.

Quantitative Data Summary: Rat Models

| Parameter | Model | Route | Dose Range | Effect | Reference |

| Acid Secretion Inhibition | Pylorus-ligated rats | p.o. | 0.3-3 mg/kg | Dose-dependent decrease in basal acid secretion | [5] |

| Mepirizole-stimulated acute fistula rats | p.o. | 0.3-3 mg/kg | ED₅₀: 0.8 mg/kg | [5] | |

| Anti-ulcer Effect | Mepirizole-induced duodenal lesions | p.o. | - | ED₅₀: 0.4 mg/kg | [5] |

| Pharmacodynamic Constants | Intravenous administration | i.v. | 0.12-1.15 mg/kg | Apparent reaction rate constant: 0.691 L/mg/h | [6] |

| Intravenous administration | i.v. | 0.12-1.15 mg/kg | Apparent pump recovery rate: 0.053 h⁻¹ | [6] | |

| Toxicity | Acute toxicity | p.o. | - | LD₅₀ (male): 1343 mg/kg | [7] |

| Acute toxicity | p.o. | - | LD₅₀ (female): 1037 mg/kg | [7] | |

| Acute toxicity | i.v. | - | LD₅₀ (male): 200-331 mg/kg | [7] | |

| Acute toxicity | i.v. | - | LD₅₀ (female): 256-343 mg/kg | [7] |

Experimental Protocols: Rat Models

Pylorus Ligation (Shay) Model: This model is used to evaluate the inhibition of basal gastric acid secretion.

-

Animal Preparation: Rats (e.g., Sprague-Dawley) are fasted for a specified period (e.g., 24 hours) with free access to water to ensure an empty stomach.

-

Drug Administration: Pantoprazole or a vehicle control is administered, typically orally (p.o.) or intraperitoneally (i.p.), at a set time before surgery.

-

Surgical Procedure: Under anesthesia, a midline abdominal incision is made to expose the stomach. The pyloric sphincter, the junction between the stomach and the small intestine, is carefully ligated with a suture to prevent gastric emptying.

-

Incubation Period: The abdominal incision is closed, and the animals are allowed to recover for a defined period (e.g., 4 hours), during which gastric acid accumulates.

-

Sample Collection & Analysis: Animals are euthanized, the stomach is removed, and the gastric contents are collected. The volume of the gastric juice is measured, and the acid concentration is determined by titration with a standard base (e.g., 0.1 N NaOH) to a specific pH endpoint.

Gastric Fistula Model: This model allows for the repeated collection of gastric juice in conscious animals to study stimulated acid secretion.

-

Animal Preparation: A chronic gastric fistula is surgically created by implanting a cannula into the stomach wall, which is then exteriorized. Animals are allowed to recover fully from the surgery.

-

Drug Administration: Pantoprazole or a vehicle is administered at a defined time before the experiment.

-

Stimulation of Acid Secretion: A secretagogue, such as histamine or mepirizole, is administered (e.g., via subcutaneous or intravenous infusion) to induce a maximal acid output.[5]

-

Sample Collection & Analysis: Gastric juice is collected through the fistula at regular intervals. The volume and acid concentration of each sample are measured to determine the rate of acid secretion over time.

Pharmacodynamic Studies in Canine Models

Dogs are a valuable non-rodent model due to their physiological similarities to humans, particularly in gastric acid secretion.

Quantitative Data Summary: Canine Models

| Parameter | Model | Route | Dose | Effect | Reference |

| Gastric Acid Suppression | Healthy Beagles | i.v. | 1 mg/kg, q 24h | Significantly higher median 24-hour pH vs. saline | [8] |

| Healthy Beagles | i.v. | 1 mg/kg, q 24h | Significantly increased % time pH ≥ 3 vs. saline | [8] | |

| Healthy Beagles | i.v. | 1 mg/kg, q 24h | Significantly increased % time pH ≥ 4 vs. saline | [8][9] | |

| Toxicity | Acute toxicity | p.o. | - | Max nonlethal dose: 300 mg/kg | [7] |

| Acute toxicity | p.o. | - | Min lethal dose: 1000 mg/kg | [7] | |

| Acute toxicity | i.v. | - | Max nonlethal dose: 150 mg/kg | [7] | |

| Acute toxicity | i.v. | - | Approx. min lethal dose: 300 mg/kg | [7] |

Experimental Protocol: Intragastric pH Monitoring in Dogs

This protocol allows for continuous, long-term monitoring of intragastric pH.[8]

-

Animal Preparation: Healthy dogs (e.g., Beagles) are surgically fitted with a gastrostomy tube. This allows for the direct and repeated placement of a pH probe into the stomach. Animals are allowed to recover fully before the study.

-

Baseline Measurement: A digital pH recording system is placed through the gastrostomy tube, and pH is measured continuously for 24-hour periods to establish a baseline. This is often done under both fasted and fed conditions.

-

Treatment Protocol: Animals are assigned to treatment groups. For pantoprazole, a typical regimen is 1 mg/kg administered intravenously once daily for a set period (e.g., 7 days). A control group receives a saline solution.

-

pH Recording: Intragastric pH is recorded continuously on specific days of the treatment period (e.g., Day 0, 2, and 6) to assess the onset and steady-state effect of the drug.

-

Data Analysis: The collected pH data is analyzed to determine key pharmacodynamic endpoints, including the median 24-hour pH and the percentage of time the intragastric pH is maintained above clinically relevant thresholds, such as pH 3 and pH 4.

Pharmacodynamic Studies in Large Animal Models

Studies in large animals like calves and sheep are crucial for veterinary drug development and provide comparative physiological data.

Quantitative Data Summary: Calves & Sheep

| Species | Route | Dose | Parameter | Value | Reference |

| Neonatal Calves | i.v. | 1 mg/kg | Elimination Half-Life (T½) | 2.81 h | [10] |

| i.v. | 1 mg/kg | Clearance (Cl) | 4.46 mL/kg/min | [10] | |

| i.v. | 1 mg/kg (3 days) | T½ (Day 1) | 1.44 h | [11][12] | |

| i.v. | 1 mg/kg (3 days) | T½ (Day 3) | 2.52 h | [11][12] | |

| s.c. | 2 mg/kg (3 days) | T½ (Day 1) | 1.81 h | [11][12] | |

| s.c. | 2 mg/kg (3 days) | T½ (Day 3) | 2.99 h | [11][12] | |

| i.v. & s.c. | 1 mg/kg & 2 mg/kg | Abomasal pH | Maintained > 4 over a 12h period | [11] | |

| Adult Sheep | i.v. | 1 mg/kg | Elimination Half-Life (T½) | 3.29 h | [13][14] |

| i.v. | 1 mg/kg | Clearance (Cl) | 65.26 mL/hr/kg | [13][14] | |

| s.c. | 1 mg/kg | Elimination Half-Life (T½) | 2.48 h | [13] | |

| s.c. | 1 mg/kg | Bioavailability | 83.33% | [13] | |

| s.c. | 1 mg/kg | Peak Abomasal pH | 6.25 at 4 hours post-administration | [15] |

Experimental Protocol: Abomasal pH Monitoring in Ruminants

This protocol is adapted for the specific anatomy of ruminants (e.g., calves, sheep) to measure pH in the abomasum (the true stomach).[12][13]

-

Animal Preparation: Animals are surgically fitted with an abomasal cannula or gastrostomy tube to allow direct access to the abomasal contents.

-

Treatment Protocol: A crossover design is often used. Animals receive pantoprazole (e.g., 1.0 mg/kg) via intravenous or subcutaneous routes. A washout period (e.g., 10 days) separates different treatment arms.

-

Sample Collection: Blood samples are collected at intermittent intervals (e.g., over 24 hours) for pharmacokinetic analysis. Abomasal fluid is collected via the cannula at set time points (e.g., for a 96-hour period) for pH measurement using a benchtop pH meter.

-

Data Analysis: Pharmacokinetic parameters (e.g., half-life, clearance, bioavailability) are calculated from plasma drug concentrations. Pharmacodynamic effect is determined by analyzing the change in abomasal fluid pH over time compared to baseline.

Alternative Signaling Pathways

While the primary pharmacodynamic effect of pantoprazole is on the gastric proton pump, research suggests it may influence other cellular pathways, particularly at higher concentrations. In a study using an adriamycin-resistant gastric cancer cell model, pantoprazole was shown to suppress cancer cell invasiveness by inhibiting the Akt/GSK-3β/β-catenin signaling pathway.[16] Another study in mice suggested that chronic pantoprazole treatment could modulate gut microbiota and induce TLR4 signaling in the liver.[17] These findings highlight potential secondary mechanisms of action that warrant further investigation.

Conclusion

Animal models have been indispensable in elucidating the pharmacodynamic profile of pantoprazole. Studies in rats, dogs, calves, and sheep consistently demonstrate its potent and dose-dependent inhibitory effect on gastric acid secretion, mediated by the irreversible blockade of the H+/K+-ATPase. The quantitative data and detailed protocols summarized in this guide provide a valuable resource for designing and interpreting preclinical studies. Future research may further explore the secondary signaling pathways affected by pantoprazole, potentially uncovering novel therapeutic applications.

References

- 1. droracle.ai [droracle.ai]

- 2. go.drugbank.com [go.drugbank.com]

- 3. droracle.ai [droracle.ai]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Effects of pantoprazole, a novel H+/K+-ATPase inhibitor, on duodenal ulcerogenic and healing responses in rats: a comparative study with omeprazole and lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacodynamic modeling of pantoprazole's irreversible effect on gastric acid secretion in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Effects of ranitidine, famotidine, pantoprazole, and omeprazole on intragastric pH in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. avmajournals.avma.org [avmajournals.avma.org]

- 10. Frontiers | Pharmacokinetics and Tissue Levels of Pantoprazole in Neonatal Calves After Intravenous Administration [frontiersin.org]

- 11. Frontiers | Pharmacokinetic and pharmacodynamic properties of pantoprazole in calves [frontiersin.org]

- 12. Pharmacokinetic and pharmacodynamic properties of pantoprazole in calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and pharmacodynamics of intravenously and subcutaneously administered pantoprazole in sheep (Ovis aries) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and pharmacodynamics of intravenously and subcutaneously administered pantoprazole in sheep (Ovis aries) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.plos.org [journals.plos.org]

- 16. Proton pump inhibitor pantoprazole abrogates adriamycin-resistant gastric cancer cell invasiveness via suppression of Akt/GSK-β/β-catenin signaling and epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and Synthesis of Pantoprazole and Related Benzimidazoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of pantoprazole, a key proton pump inhibitor (PPI). It also explores related benzimidazole derivatives, presenting comparative data and detailed experimental protocols for professionals in the field of drug development and research.

Discovery and Development

The journey of pantoprazole began in the 1980s within the drug discovery program at Byk Gulden Pharmaceuticals (a subsidiary of Altana, now part of Takeda).[1][2] The program, initiated in 1980, aimed to develop a new class of potent inhibitors of gastric acid secretion.[1][2] This research was built upon the foundation of timoprazole, an earlier pyridylmethylsulfinyl benzimidazole that showed significant anti-secretory activity but also had undesirable toxic effects, including inhibition of iodine uptake in the thyroid.[3]

Scientists worked to optimize the benzimidazole structure to enhance efficacy and safety.[2][3] The breakthrough came in 1985 with the synthesis of pantoprazole (development name BY1029).[1][2] The key structural modifications that distinguished pantoprazole were the addition of a difluoroalkoxy side group on the benzimidazole ring and two methoxy groups on the pyridine ring.[3][4] These substitutions were found to block metabolism at the point of attachment and led to a compound with high activity and greater stability at neutral pH compared to earlier compounds.[3][5]

In 1986, researchers developed the sodium salt, pantoprazole sodium sesquihydrate, which offered improved solubility and stability, making it more suitable for formulation.[1][4] After extensive clinical trials in the late 1980s and early 1990s, pantoprazole was first launched in Germany in 1994.[1][2][3] It received FDA approval in the United States in 2000 under the brand name Protonix.[2]

Mechanism of Action

Pantoprazole belongs to the substituted benzimidazole class of drugs, which act as proton pump inhibitors.[5][6] These drugs are prodrugs, meaning they are administered in an inactive form and require activation within the body.[3][7]

The mechanism involves the following key steps:

-

Absorption and Accumulation : After oral administration as an enteric-coated tablet, pantoprazole is absorbed in the small intestine and reaches the gastric parietal cells via the bloodstream.[8][9] As a weak base, it selectively accumulates in the highly acidic secretory canaliculi of the stimulated parietal cells.[7][10][11]

-

Acid-Catalyzed Activation : In this acidic environment (pH ~1.0), pantoprazole undergoes a proton-catalyzed conversion into its active form, a cyclic sulfenamide.[5][11] This targeted activation ensures the drug's effect is concentrated at the site of acid secretion.[7]

-

Irreversible Inhibition : The active sulfenamide is a highly reactive thiophilic agent that forms a covalent disulfide bond with cysteine residues (specifically Cys 813 and Cys 822) on the luminal surface of the H+/K+-ATPase enzyme, also known as the gastric proton pump.[8][12]

-

Suppression of Acid Secretion : This irreversible binding inactivates the proton pump, inhibiting the final step of gastric acid production—the exchange of H+ and K+ ions across the parietal cell membrane.[1][8][13] This inhibits both basal and stimulated acid secretion for over 24 hours.[8][13] Acid production can only resume after new H+/K+-ATPase pumps are synthesized and inserted into the cell membrane.[1][13]

Caption: Pantoprazole's activation pathway from prodrug to active inhibitor.

Synthesis of Pantoprazole and Related Benzimidazoles

The most common industrial synthesis of pantoprazole is a two-step process.[12][14][15]

Step 1: Condensation to form Pantoprazole Sulfide The synthesis begins with the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole (I) with 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride (II). This reaction is typically carried out in the presence of a base, such as sodium hydroxide, to yield the thioether intermediate, 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole (III), also known as pantoprazole sulfide.[14][15]

Step 2: Oxidation to Pantoprazole The critical and final step is the selective oxidation of the pantoprazole sulfide intermediate to the corresponding sulfoxide, which is pantoprazole (IV).[14] Various oxidizing agents can be used for this transformation, including sodium hypochlorite, hydrogen peroxide with a metal oxide catalyst, or meta-chloroperbenzoic acid (m-CPBA).[12][16][17] Careful control of the reaction conditions is crucial to prevent over-oxidation to the sulfone byproduct (an impurity known as RC A).[12][17]

Caption: General two-step synthesis route for pantoprazole.

Quantitative Data

Table 1: Comparative Pharmacokinetic Properties of Benzimidazole PPIs

| Parameter | Pantoprazole | Omeprazole | Lansoprazole | Rabeprazole |

| Bioavailability | ~77%[1][9] | 30-40%[18] | >80% | ~52% |

| Protein Binding | ~98%[1][9] | ~95% | ~97% | ~97% |

| Elimination Half-life | ~1-2 hours[1] | ~1 hour | ~1.5 hours | ~1-2 hours |

| Time to Cmax | 2-3 hours[1][9] | 0.5-3.5 hours | ~1.7 hours | 2-5 hours |

| Primary Metabolism | CYP2C19, CYP3A4[1][8][19] | CYP2C19, CYP3A4 | CYP2C19, CYP3A4 | CYP2C19, CYP3A4 (non-enzymatic reduction) |

| Excretion | ~80% Urine, ~20% Feces[8][9] | ~80% Urine, ~20% Feces | ~33% Urine, ~67% Feces | ~90% Urine |

Data compiled from multiple sources and may vary slightly between studies.

Table 2: Efficacy of Pantoprazole in GERD Treatment

| Study Endpoint (40 mg/day) | Result | Reference |

| Symptom Healing Rate (4 weeks) | 45% of patients met healing criteria | [20] |

| Symptom Healing Rate (8 weeks) | 70% of patients met healing criteria | [20] |

| Complete Symptom Relief (NERD, 4 weeks) | 42.0% (vs. 17.1% for placebo) | [21] |

| >50% Heartburn Improvement (NERD, 4 weeks) | 66.0% (vs. 50.0% for placebo) | [21] |

| >50% Acid Regurgitation Improvement (NERD, 4 weeks) | 64.2% (vs. 28.0% for placebo) | [21] |

Experimental Protocols

Protocol 1: Synthesis of Pantoprazole Sodium Sesquihydrate

This protocol is a representative synthesis based on procedures described in the literature.[15][22] It should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

5-difluoromethoxy-2-mercaptobenzimidazole (100 g, 0.46 mol)

-

2-chloromethyl-3,4-dimethoxypyridine hydrochloride (103 g, 0.46 mol)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Dichloromethane (DCM)

-

Sodium hypochlorite (NaOCl) solution (10-15%)

-

Sodium metabisulfite (Na₂S₂O₅) solution (5%)

-

Acetonitrile (ACN)

-

Hydrochloric acid (HCl), 2M

Procedure:

Part A: Condensation

-

Charge a 3 L four-necked round-bottom flask with 5-difluoromethoxy-2-mercaptobenzimidazole (100 g), deionized water (1000 mL), and NaOH (37 g, 0.925 mol).

-

Stir the mixture at 25–30 °C until the solids dissolve.

-

In a separate vessel, dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (103 g) in water (200 mL).

-

Slowly add the pyridine solution to the flask over 2-3 hours, maintaining the temperature at 25-30 °C.

-

Stir the reaction mass for 5-6 hours. Monitor reaction completion by HPLC.

-

Cool the mixture to 15-20 °C and filter the resulting solid (pantoprazole sulfide). Wash the wet cake with water.

Part B: Oxidation

-

Transfer the wet cake of pantoprazole sulfide to a clean flask containing water (1000 mL) and NaOH (37 g). Stir until dissolved.

-

Cool the solution to 0–5 °C.

-

Slowly add sodium hypochlorite solution over 2–3 hours, maintaining the temperature below 5 °C.

-

Stir for 1-2 hours at 0-5 °C. Monitor the reaction by HPLC to ensure complete conversion of the sulfide and control for the sulfone impurity.

-

Quench any residual hypochlorite by adding 5% sodium metabisulfite solution.

-

Adjust the pH of the reaction mass to 7.5–8.0 using 2M HCl.

-

Extract the aqueous layer three times with dichloromethane (DCM).

-

Combine the organic layers and concentrate under vacuum at 40-45 °C to yield a residue of pantoprazole free base.

Part C: Salt Formation

-

Dissolve the pantoprazole free base residue in acetonitrile (ACN).

-

Cool the solution to 5–10 °C.

-

Prepare a solution of NaOH (e.g., 5.0 g in 5.5 mL water) and add it to the acetonitrile solution.

-

Allow the mixture to warm to 20–30 °C and stir for 2-3 hours to induce crystallization.

-

Cool the slurry to 0-5 °C, filter the product, and wash with cold acetonitrile.

-

Dry the product under vacuum at 50-55 °C to a constant weight to yield pantoprazole sodium sesquihydrate.

Protocol 2: Forced Degradation Study for Impurity Profiling

This protocol is based on methodologies used for stability testing of pantoprazole.[12][14]

Objective: To assess the degradation of pantoprazole under various stress conditions (acidic, basic, oxidative) to identify potential degradation products.

Materials:

-

Pharmaceutical-grade Pantoprazole Sodium Sesquihydrate

-

Hydrochloric acid (HCl), 0.05 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

HPLC system with UV detector

-

Validated HPLC method for pantoprazole and its related substances (e.g., as per USP or Ph. Eur.)

Procedure:

-

Sample Preparation: Prepare a stock solution of pantoprazole in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 460 µg/mL.

-

Acid Hydrolysis:

-

Mix a known volume of the stock solution with an equal volume of 0.05 N HCl.

-

Keep the mixture at room temperature for a specified time (e.g., 2 minutes to 24 hours, depending on stability).

-

Neutralize the solution with an equivalent amount of NaOH.

-

Dilute to the final concentration and analyze by HPLC.

-

-

Base Hydrolysis:

-

Mix a known volume of the stock solution with an equal volume of 0.1 N NaOH.

-

Keep the mixture at room temperature for a specified time.

-

Neutralize the solution with an equivalent amount of HCl.

-

Dilute to the final concentration and analyze by HPLC.

-

-

Oxidative Degradation:

-

Mix a known volume of the stock solution with an equal volume of 3% H₂O₂.

-

Keep the mixture at room temperature for a specified time.

-

Dilute to the final concentration and analyze by HPLC.

-

-

Analysis:

-

Inject the stressed samples, along with an unstressed control sample, into the HPLC system.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the main pantoprazole peak.

-

Quantify the impurities (such as the sulfone, sulfide, and other related compounds) relative to the initial concentration of pantoprazole.

-

Logical Relationships of Benzimidazole PPIs

Proton pump inhibitors like pantoprazole, omeprazole, and lansoprazole share a common 2-(2-pyridinylmethylsulfinyl)-1H-benzimidazole core structure but differ in the substituents on their aromatic rings.[5][23] These differences in substitution patterns are responsible for their unique pharmacokinetic and pharmacodynamic profiles.[5]

Caption: Structural relationships between common benzimidazole PPIs.

Conclusion

The discovery of pantoprazole marked a significant advancement in the treatment of acid-related gastrointestinal disorders.[2] Its development from the lead compound timoprazole showcases a classic example of medicinal chemistry optimization, where targeted structural modifications led to a drug with enhanced stability, selectivity, and an excellent safety profile.[3][5] The synthesis of pantoprazole, while straightforward in its two-step approach, requires precise control over the oxidation step to ensure high purity. The comparative data on pharmacokinetics and efficacy highlight the subtle but important differences among the various benzimidazole PPIs, allowing for tailored therapeutic choices. This guide provides a foundational technical understanding for scientists and researchers continuing to innovate in the field of gastric acid suppression.

References

- 1. Pantoprazole - Wikipedia [en.wikipedia.org]

- 2. A brief history of Pantoprazole | Bantings Pharmaceuticals [bantingspharma.com]

- 3. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Similarities and differences in the properties of substituted benzimidazoles: a comparison between pantoprazole and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. droracle.ai [droracle.ai]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Pharmacokinetics of pantoprazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. 1-Arylsulfonyl-2-(Pyridylmethylsulfinyl) Benzimidazoles as New Proton Pump Inhibitor Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. rjpbcs.com [rjpbcs.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. aithor.com [aithor.com]

- 19. ClinPGx [clinpgx.org]

- 20. go.drugbank.com [go.drugbank.com]

- 21. Efficacy of S-pantoprazole 10 mg in the Symptom Control of Non-erosive Reflux Disease: A Phase III Placebo-controlled Trial [jnmjournal.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Acidic Degradation Pathway of Pantoprazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical degradation pathway of pantoprazole under acidic conditions. It details the mechanism of action, major degradation products, quantitative stability data, and the experimental protocols used to study these phenomena.

Core Degradation Pathway in Acidic Conditions

Pantoprazole is a proton pump inhibitor (PPI) that acts as a prodrug.[1] It is a substituted benzimidazole, which is a weak base that is inherently unstable in acidic environments.[2] This acid lability is fundamental to its mechanism of action but also poses a significant challenge for pharmaceutical formulation.

The degradation and activation process begins when pantoprazole accumulates in the highly acidic canaliculi of gastric parietal cells.[1] The acidic environment catalyzes a multi-step transformation into its pharmacologically active form, a cyclic sulfenamide.[1][3] This active metabolite then forms a covalent disulfide bond with cysteine residues (specifically Cys-813 and Cys-822) on the H+/K+-ATPase enzyme (the proton pump), irreversibly inhibiting it and thus suppressing gastric acid secretion.[1][4]

The acid-catalyzed activation and degradation pathway involves the following key steps:

-

Protonation: The process initiates with the protonation of the pyridine and benzimidazole rings of the pantoprazole molecule.

-

Rearrangement: The protonated species undergoes a molecular rearrangement to form a spiro intermediate of dihydrobenzimidazole.[5]

-

Formation of Sulfenic Acid: This intermediate is then aromatized to a sulfenic acid derivative.[3][5]

-

Cyclization: Finally, the sulfenic acid undergoes dehydration and cyclization to form the active tetracyclic sulfenamide.[1][5]

This transformation is pH-dependent, with the rate of degradation increasing as the pH decreases.[2] The entire process results in a noticeable color change in the solution, which typically turns yellow.[6]

Major Degradation Products

Forced degradation studies under various stress conditions are crucial for identifying potential impurities and ensuring the stability of pharmaceutical products.[7] In acidic conditions, besides the formation of the active sulfenamide, several other degradation products have been identified.

-

Sulfide Impurity: This is a major degradation product observed under acidic stress conditions.[8] It is formed through the reduction of the sulfoxide group in the pantoprazole molecule.

-

Sulfone Impurity: While more commonly associated with oxidative stress, the sulfone derivative can also be formed and must be monitored in stability studies.[8][9]

-

Dimer (Related Compound E): The formation of a dimer impurity, known as Related Compound E (RC E), has been shown to be a pH-dependent phenomenon.[10] This byproduct is proposed to form via a free-radical-cation mechanism in the pH range of 5-8, with its formation increasing as the pH decreases.[10]

Quantitative Data on Acidic Degradation

The stability of pantoprazole is highly dependent on the pH of the solution. The rate of degradation is significantly faster in strongly acidic media. Studies have quantified this degradation under various conditions, which is critical for developing stable oral formulations, typically requiring an enteric coating.[5]

| Acid Condition | Time | Temperature | % Degradation | Reference |

| 1 M HCl | ~10 min | Room Temp. | Total | [6] |

| 0.1 M HCl | ~10 min | Room Temp. | Total | [6] |

| 0.05 M HCl | 30 min | Room Temp. | ~86% | [6] |

| 0.01 M HCl | 10 min | Room Temp. | ~35% | [6] |

| 0.01 M HCl | 60 min | Room Temp. | ~92% | [6] |

Among the common proton pump inhibitors, pantoprazole generally exhibits greater stability compared to omeprazole and lansoprazole, with the rate of degradation following the order: lansoprazole > omeprazole > pantoprazole.[3]

Experimental Protocols

To analyze the degradation of pantoprazole and quantify its stability, validated stability-indicating analytical methods are required. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.

A typical experimental workflow for investigating the acid-induced degradation of pantoprazole involves several key steps, from sample preparation to final analysis.

References

- 1. Basic aspects of selectivity of pantoprazole and its pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. eacademic.ju.edu.jo [eacademic.ju.edu.jo]

- 4. droracle.ai [droracle.ai]

- 5. researchgate.net [researchgate.net]

- 6. ajrconline.org [ajrconline.org]

- 7. actascientific.com [actascientific.com]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Uptake and Accumulation of Pantoprazole in Parietal Cell Canaliculi

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular mechanisms governing the uptake and accumulation of pantoprazole, a proton pump inhibitor (PPI), within the secretory canaliculi of gastric parietal cells. It delves into the physicochemical properties that drive its selective concentration at the site of action, the molecular interactions leading to the inhibition of the H+/K+-ATPase, and the experimental methodologies used to elucidate these processes.

Introduction to Pantoprazole's Mechanism of Action

Pantoprazole is a substituted benzimidazole derivative that functions as a prodrug to irreversibly inhibit the gastric H+/K+-ATPase (the proton pump), the enzyme responsible for the final step in gastric acid secretion.[1][2][3] Its therapeutic efficacy in acid-related disorders stems from its unique mechanism, which involves selective accumulation and activation within the highly acidic environment of the stimulated parietal cell.[4][5] Unlike H2-receptor antagonists, pantoprazole inhibits both basal and stimulated acid secretion, irrespective of the stimulus.[2][3]

The Journey to the Canaliculus: Cellular Uptake and Ion Trapping

The journey of pantoprazole from systemic circulation to its site of action is a classic example of targeted drug delivery driven by physiological pH gradients.

-

Systemic Distribution: Following oral administration as an enteric-coated tablet, pantoprazole is absorbed in the intestine and enters the bloodstream.[3][6] It is a weak base with a pKa of approximately 4.0.[4][7]

-

Parietal Cell Permeation: In its uncharged, lipophilic state at the neutral pH of the blood, pantoprazole readily diffuses across the basolateral membrane of the gastric parietal cell into the cytoplasm.

-

Accumulation via Ion Trapping: The key to pantoprazole's selectivity is the extreme acidity of the secretory canaliculi of stimulated parietal cells, where the pH can drop to around 1.0.[8] As the neutral pantoprazole molecule diffuses into this acidic space, it becomes protonated.[5][9] The resulting cationic, charged form is membrane-impermeable and is thus "trapped" and accumulates to a concentration approximately 1000-fold higher than in the blood.[4][8] This acid-dependent accumulation ensures that the drug's action is highly localized to its target, minimizing off-target effects.[10]

Molecular Activation and Covalent Inhibition

Once concentrated in the canaliculi, pantoprazole undergoes a two-step, acid-catalyzed molecular rearrangement to become a pharmacologically active agent.

-

Acid-Catalyzed Conversion: The acidic environment triggers the conversion of the pantoprazole prodrug into a reactive cationic cyclic sulfenamide.[1][11] Pantoprazole is noted to be more chemically stable at near-neutral pH compared to other PPIs, which may contribute to its high selectivity for the acidic parietal cell environment.[10]

-

Covalent Binding to H+/K+-ATPase: The activated sulfenamide then forms irreversible disulfide bonds with specific cysteine residues on the extracytoplasmic (luminal) domain of the H+/K+-ATPase alpha subunit.[3][6] For pantoprazole, these binding sites are specifically Cys-813 and Cys-822.[1][8][11] This covalent modification locks the enzyme in an inactive conformation, preventing it from pumping H+ ions into the gastric lumen.[11]

The inhibition is irreversible, and the restoration of acid secretion requires the synthesis of new H+/K+-ATPase enzyme units.[3][12]

Quantitative Pharmacokinetic and Pharmacodynamic Data

The following tables summarize key quantitative parameters related to pantoprazole's disposition and activity.

Table 1: Human Pharmacokinetic Parameters of Oral Pantoprazole (40 mg)

| Parameter | Value | Reference(s) |

| Bioavailability | ~77% (does not change with multiple doses) | [2][3][6][10][13] |

| Time to Peak Plasma Concentration (tmax) | 2 - 3 hours | [3][13] |

| Peak Plasma Concentration (Cmax) | ~2.5 µg/mL | [3][13] |

| Area Under the Curve (AUC) | ~5 µg·h/mL | [3][13] |

| Plasma Half-life (t1/2) | ~1.1 hours | [13] |

| Protein Binding | 98% | [13][14] |

| Apparent Volume of Distribution | 0.15 L/kg | [13] |

| Total Serum Clearance | 0.1 L/h/kg | [13] |

Table 2: Pharmacodynamic and Binding Properties of Pantoprazole

| Parameter | Value / Description | Reference(s) |

| Mechanism of Inhibition | Irreversible, covalent binding to H+/K+-ATPase | [3][6] |

| Target Cysteine Residues | Cys-813 and Cys-822 | [1][8][11] |

| Binding Stoichiometry | 3 nmol per mg of protein (hog gastric H+/K+-ATPase) | [11] |

| Inhibition of Acid Secretion (Single 40 mg dose) | 51% mean inhibition by 2.5 hours | [2] |

| Inhibition of Acid Secretion (Daily dosing for 7 days) | 85% mean inhibition | [2] |

| Maximal Inhibition (Intravenous 80 mg dose) | 99.9% | [15] |

| Mean Proton Pump Recovery Time | 37.1 ± 21.0 hours | [15] |

| Reversibility by Glutathione | 40% of pantoprazole binding was not reversed by glutathione, suggesting stable, irreversible binding, particularly at Cys-822. | [16][17] |

Experimental Protocols

Detailed methodologies are crucial for the study of pantoprazole's cellular pharmacology. Below are summaries of key experimental approaches cited in the literature.

In Vivo Measurement of Covalent Binding in Rats

This protocol is designed to quantify the specific binding of radiolabeled pantoprazole to the gastric H+/K+-ATPase in vivo.

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Stimulation of Acid Secretion: Animals are stimulated to induce acid secretion, often via infusion of histamine or pentagastrin, to ensure the parietal cell canaliculi are acidic and the proton pumps are active.

-

Drug Administration: A known dose of radiolabeled pantoprazole (e.g., [14C]pantoprazole) is administered, typically via intravenous injection.

-

Tissue Harvesting: At predetermined time points after administration, animals are euthanized, and their stomachs are removed.

-

Isolation of Gastric Microsomes: The gastric mucosa is scraped and homogenized. Gastric vesicles (microsomes) rich in H+/K+-ATPase are isolated through differential centrifugation.

-

Quantification of Binding: The amount of radioactivity in the isolated microsomes is measured using liquid scintillation counting. The quantity of H+/K+-ATPase protein can be determined by methods such as Western blot analysis to calculate the binding stoichiometry (moles of inhibitor per mole of enzyme).[16][17]

-

Reversibility Assay: To test the stability of the covalent bond, isolated microsomes from treated rats are incubated with a reducing agent like glutathione. The amount of radioactivity remaining after incubation indicates the proportion of irreversible binding.[16]

In Vitro H+/K+-ATPase Inhibition Assay Using Gastric Vesicles

This assay measures the direct inhibitory effect of pantoprazole on proton pump activity.

-

Preparation of Vesicles: Vesicles containing the H+/K+-ATPase are prepared from hog or rabbit gastric mucosa. These vesicles are oriented with the cytoplasmic side out.

-

Inducing Acid Transport: The vesicles are incubated in a potassium-rich medium. The addition of ATP initiates the pumping of protons (H+) into the vesicles, creating an acidic intravesicular space.

-

Drug Incubation: Pantoprazole is added to the vesicle suspension. The drug diffuses into the acidic interior, becomes activated, and binds to the pump.

-

Measurement of ATPase Activity: The inhibition of the pump is quantified by measuring the rate of ATP hydrolysis, often through a colorimetric assay that detects the release of inorganic phosphate. A 94% inhibition of ATPase activity was observed with a binding stoichiometry of 3 nmol of pantoprazole per mg of protein.[11]

Cellular Transport Studies Using Caco-2 Cell Monolayers

This protocol assesses the transepithelial transport of pantoprazole and its interaction with efflux pumps like P-glycoprotein (P-gp).

-

Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on permeable filter supports (e.g., Transwell inserts) until they form a polarized monolayer, which serves as a model of the intestinal epithelium.

-

Transport Assay: Pantoprazole is added to either the apical (top) or basolateral (bottom) chamber of the Transwell system.

-

Sample Collection and Analysis: At various time points, samples are taken from the opposite chamber and the concentration of pantoprazole is measured using a suitable analytical method like HPLC.

-

Calculating Permeability: The rate of transport in both directions (apical-to-basolateral and basolateral-to-apical) is calculated. A higher basal-to-apical transport suggests the involvement of an efflux transporter like P-gp.

-

Inhibition Studies: The experiment can be repeated in the presence of known P-gp inhibitors (e.g., valspodar) to confirm if pantoprazole is a substrate. At a concentration of 5 µM, pantoprazole showed greater basal-to-apical transport, and it was also found to be an inhibitor of P-gp with an IC50 value of 17.9 µM for digoxin transport.[18]

Visualizations of Pathways and Processes

The following diagrams illustrate the key mechanisms and workflows described in this guide.

References

- 1. Basic aspects of selectivity of pantoprazole and its pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. What is the mechanism of Pantoprazole Sodium Hydrate? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pantoprazole, a new proton-pump inhibitor, has a precise and predictable profile of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The site of action of pantoprazole in the gastric H+/K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of pantoprazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pantoprazole - Wikipedia [en.wikipedia.org]

- 15. Proton Pump Activation in Stimulated Parietal Cells Is Regulated by Gastric Acid Secretory Capacity: A Human Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. go.drugbank.com [go.drugbank.com]

- 17. researchgate.net [researchgate.net]

- 18. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Notes & Protocols: Dissolving Pantoprazole for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals